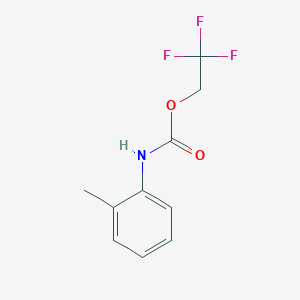

2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate

Übersicht

Beschreibung

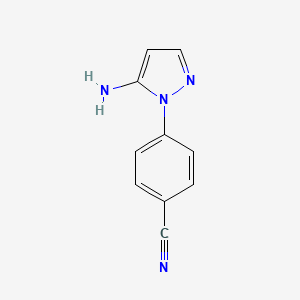

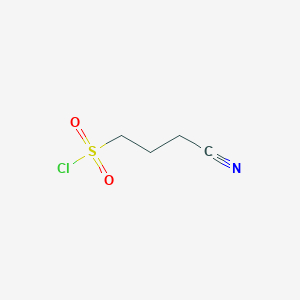

2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate is a chemical compound with the CAS Number: 1087788-64-4 . It has a molecular weight of 233.19 .

Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-methylphenylcarbamate . The InChI code is 1S/C10H10F3NO2/c1-7-4-2-3-5-8(7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

High-Performance Liquid Chromatography (HPLC)

A study by Krause (1979) detailed a high-performance liquid chromatographic technique for the determination of carbamate insecticides. This method, which involves post-column fluorometric labeling, is notable for its high resolution, sensitivity, and selectivity, allowing for the detection of carbamates at nanogram and sub-nanogram levels. Such an approach could potentially be adapted for analyzing compounds like 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate, especially in environmental monitoring and pesticide residue analysis (R. T. Krause, 1979).

Fluorescent Materials and Sensors

Research into fluorescent materials for explosive detection highlighted the use of novel fluorescent polymers, demonstrating high sensitivity to compounds like TNT and DNT. Although not directly related to 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate, the principles of fluorescence quenching and the strong electron donating abilities of such polymers could inform the design of sensors or materials for detecting or interacting with various carbamates or related chemicals (Heran Nie et al., 2011).

Synthesis and Material Applications

A method for synthesizing carbazoles through visible light photoredox catalysis was developed by Sungkyu Choi et al. (2015). This process involves the intramolecular C–H bond amination of N-substituted 2-amidobiaryls, a technique that could potentially be adapted for synthesizing or modifying compounds such as 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate for applications in organic electronics or pharmaceuticals (Sungkyu Choi et al., 2015).

Photoredox Systems for Catalytic Modification

A study by Koike and Akita (2016) discussed the development of photoredox systems for catalytic fluoromethylation, highlighting the versatility of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals. This research underscores the potential for using photoredox catalysis to modify or synthesize compounds like 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate, thereby enhancing their reactivity or biological activity (T. Koike & M. Akita, 2016).

Carbamates in Drug Design

Ghosh and Brindisi (2015) highlighted the significant role of carbamate groups in medicinal chemistry, noting their use in drug design due to their specific interactions with biological targets. This perspective suggests that compounds like 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate could be explored for their potential applications in creating new therapeutic agents (Arun K. Ghosh & M. Brindisi, 2015).

Safety and Hazards

The safety data sheet (SDS) for 2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate is available from the supplier . It is recommended to avoid ingestion and inhalation, and to avoid contact with skin, eyes, and clothing . It is also advised to wear personal protective equipment/face protection and ensure adequate ventilation .

Wirkmechanismus

Target of Action

Carbamates, the class of compounds to which 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate belongs, are often used as pesticides and are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and in the nervous system of mammals .

Mode of Action

Carbamates typically work by reversibly inactivating acetylcholinesterase. This inactivation disrupts the transmission of nerve impulses, leading to the death of insects that have ingested or come into contact with the carbamate .

Biochemical Pathways

The primary biochemical pathway affected by carbamates is the cholinergic pathway. By inhibiting acetylcholinesterase, carbamates prevent the breakdown of acetylcholine, a neurotransmitter, leading to an excess of acetylcholine in the synapses .

Result of Action

The result of carbamate action is typically neurotoxicity, due to the excess of acetylcholine in the synapses. This can lead to a range of symptoms, from mild (e.g., salivation, sweating) to severe (e.g., seizures, respiratory failure) .

Action Environment

The action, efficacy, and stability of carbamates can be influenced by various environmental factors, such as temperature, pH, and presence of other chemicals. For example, many carbamates are less stable and degrade more quickly in alkaline conditions .

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-7-4-2-3-5-8(7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFVUVABONEIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

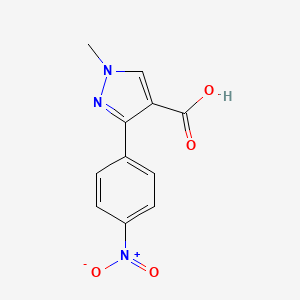

![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)

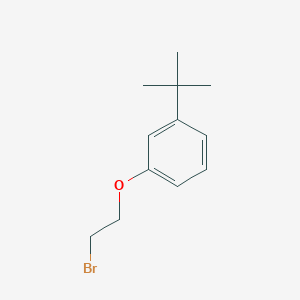

![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)